N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-[2-(benzylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2S/c29-21(25-10-15-6-2-1-3-7-15)12-28-22(18-13-31-14-20(18)27-28)26-23(30)17-11-24-19-9-5-4-8-16(17)19/h1-9,11,24H,10,12-14H2,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIESPAGTGKOSCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CC=C3)NC(=O)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are likely a variety of enzymes and proteins. The presence of the carboxamide moiety in indole derivatives, such as this compound, allows it to form hydrogen bonds with these targets, often inhibiting their activity.
Mode of Action
The compound interacts with its targets primarily through the formation of hydrogen bonds. This interaction is facilitated by the carboxamide moiety present in the compound. This interaction often results in the inhibition of the target’s activity.
Biochemical Pathways
Indole derivatives have been found to interact with a variety of enzymes and proteins, potentially affecting multiple pathways.
Pharmacokinetics
The presence of the carboxamide moiety and the indole scaffold in the compound may influence its pharmacokinetic properties.
Result of Action
The result of the compound’s action is likely the inhibition of the activity of its target enzymes and proteins. This can lead to a variety of molecular and cellular effects, depending on the specific targets and pathways involved.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its targets and inhibit their activity.
Biological Activity
N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide is a synthetic compound characterized by its complex heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C23H25N5O4S2
- Molecular Weight : 499.6 g/mol
- CAS Number : 1105217-74-0
The compound features a thieno[3,4-c]pyrazole moiety, which is known for its diverse pharmacological properties. Its structural complexity allows for multiple interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. Research suggests that compounds with similar structures can inhibit specific enzymes or signal transduction pathways involved in tumor growth and proliferation.
Anticancer Activity
Recent studies have focused on the anticancer properties of thienopyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.045 | G1 phase arrest |
| MDA-MB-231 | 0.16 | G2 phase arrest |
These results indicate that the compound may effectively inhibit cell proliferation by inducing cell cycle arrest at specific phases.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxicity of this compound against normal and cancerous cell lines. The results show a selective toxicity profile that favors cancer cells while sparing normal cells.
| Cell Type | CC50 (µg/mL) | PIF (Photo-irritancy Factor) |
|---|---|---|
| BALB 3T3 | 1736 | Low |
| MCF-10A | >4000 | Not applicable |
The low PIF indicates a reduced risk of phototoxic effects, making it a safer candidate for further development.
Case Studies
-
Study on MCF-7 and MDA-MB-231 Cells :
- Researchers synthesized several thieno[3,4-c]pyrazole derivatives and evaluated their effects on breast cancer cell lines.
- The most potent derivative exhibited an IC50 value of 13.42 µg/mL against MCF-7 cells, demonstrating effective anti-proliferative activity.
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Mechanistic Insights :
- Investigations into the mechanism revealed that these compounds could modulate apoptosis pathways, leading to increased cancer cell death.
- The interaction with specific kinases involved in cell signaling was also noted, suggesting a multi-targeted approach to inhibiting tumor growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
